4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS No.: 2640881-10-1
Cat. No.: VC11816109
Molecular Formula: C22H31N5O
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640881-10-1 |
|---|---|
| Molecular Formula | C22H31N5O |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 4-[6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C22H31N5O/c1-19-18-21(26-14-16-28-17-15-26)24-22(23-19)27-12-10-25(11-13-27)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3 |
| Standard InChI Key | XSFCETMVPMJJDY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)CCCC3=CC=CC=C3)N4CCOCC4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)CCCC3=CC=CC=C3)N4CCOCC4 |
Introduction
The compound 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic organic molecule that belongs to the class of heterocyclic compounds. It features a pyrimidine core substituted with a morpholine group and a piperazine derivative. Compounds of this type are often investigated for their potential pharmacological applications, including receptor modulation, enzyme inhibition, and antimicrobial or anticancer activities.
Structural Features
The molecular structure of this compound incorporates:
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Pyrimidine Core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
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Morpholine Substitution: A morpholine group at the 4-position of the pyrimidine ring, contributing hydrophilic properties.
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Piperazine Derivative: A piperazine ring substituted with a 3-phenylpropyl chain at one nitrogen atom, enhancing lipophilicity and receptor-binding potential.
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Methyl Group: A methyl substituent at the 6-position of the pyrimidine ring.
These structural components suggest potential bioactivity due to the combination of hydrophilic and lipophilic regions, enabling interaction with diverse biological targets.
Synthesis
The synthesis of compounds like 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves:
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Formation of the Pyrimidine Core: Using precursors such as substituted ureas or amidines in cyclization reactions.
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Introduction of Substituents:
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Morpholine is introduced through nucleophilic substitution.
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Piperazine derivatives are added via alkylation or reductive amination.
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Final Assembly: Sequential coupling reactions under controlled conditions to ensure regioselectivity.
Potential Biological Activity
Compounds with similar structural motifs have demonstrated activities such as:
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Receptor Modulation: Piperazine derivatives are known ligands for serotonin, dopamine, and adrenergic receptors.
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Antimicrobial Properties: Pyrimidines exhibit antibacterial and antifungal activities.
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Anticancer Potential: Heterocyclic compounds with pyrimidine cores are often kinase inhibitors targeting cancer pathways.
Analytical Characterization
Characterization techniques for this compound include:
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NMR Spectroscopy:
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Proton (H) and carbon (C) NMR to confirm chemical shifts corresponding to the morpholine, piperazine, and pyrimidine groups.
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Mass Spectrometry (MS):
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Molecular ion peak for confirmation of molecular weight.
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Infrared (IR) Spectroscopy:
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Identification of functional groups such as NH (piperazine), C=N (pyrimidine), and C-O (morpholine).
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X-ray Crystallography:
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Determination of crystal structure for precise bond angles and distances.
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Research Applications
This compound's unique structure makes it a candidate for:
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Drug discovery programs targeting G-protein-coupled receptors (GPCRs).
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Studies on enzyme inhibition, particularly kinases or proteases.
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Development as a ligand in receptor-binding assays.
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